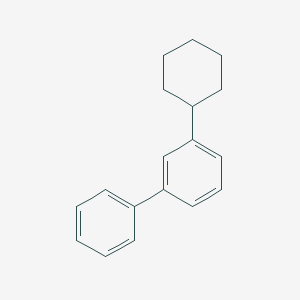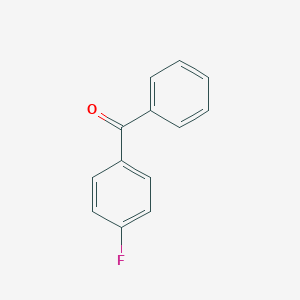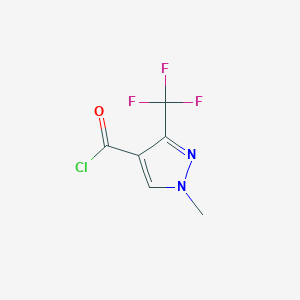
3-Cyclohexylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexylbiphenyl, also known as CHBP, is a chemical compound that belongs to the family of biphenyls. It is a crystalline solid with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol. CHBP is widely used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 3-Cyclohexylbiphenyl is not fully understood. However, it is believed that 3-Cyclohexylbiphenyl exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Cyclohexylbiphenyl has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
3-Cyclohexylbiphenyl has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Cyclohexylbiphenyl can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a cancer therapeutic agent. In addition, 3-Cyclohexylbiphenyl has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-Cyclohexylbiphenyl has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 3-Cyclohexylbiphenyl in lab experiments include its unique mesomorphic properties, which make it an ideal liquid crystal material. In addition, 3-Cyclohexylbiphenyl is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-Cyclohexylbiphenyl in lab experiments include its potential toxicity and limited solubility in certain solvents.
未来方向
There are several future directions for research on 3-Cyclohexylbiphenyl. One potential area of research is the development of 3-Cyclohexylbiphenyl-based materials for use in electronic devices, such as liquid crystal displays. Another potential area of research is the development of 3-Cyclohexylbiphenyl-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, future research could focus on elucidating the mechanism of action of 3-Cyclohexylbiphenyl and identifying potential molecular targets for its pharmacological effects.
合成方法
3-Cyclohexylbiphenyl can be synthesized through various methods, including Suzuki coupling, palladium-catalyzed cross-coupling, and Grignard reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for synthesizing 3-Cyclohexylbiphenyl. This method involves the reaction between a halogenated cyclohexane derivative and a boronic acid derivative in the presence of a palladium catalyst.
科学研究应用
3-Cyclohexylbiphenyl has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 3-Cyclohexylbiphenyl has been used as a liquid crystal material due to its unique mesomorphic properties. In organic chemistry, 3-Cyclohexylbiphenyl has been used as a building block for synthesizing other organic compounds. In pharmacology, 3-Cyclohexylbiphenyl has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
属性
CAS 编号 |
1973-15-5 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2 |
InChI 键 |
BNSPHWNAIBCNGZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
1973-15-5 |
同义词 |
(3-xenyl)cyclohexane 3-(1,1-biphenyl)cyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)






![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)